molecular formula C11H13F B6329468 4-(4-Fluoro-3-methylphenyl)-1-butene CAS No. 1256481-67-0

4-(4-Fluoro-3-methylphenyl)-1-butene

Cat. No.: B6329468
CAS No.: 1256481-67-0
M. Wt: 164.22 g/mol
InChI Key: QAXFGTADOPMJKM-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-1-butene is a fluorinated aromatic alkene characterized by a butene chain attached to a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

4-but-3-enyl-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-3-4-5-10-6-7-11(12)9(2)8-10/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXFGTADOPMJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-1-butene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzaldehyde and 1-bromo-3-butene.

    Grignard Reaction: The 4-fluoro-3-methylbenzaldehyde is reacted with a Grignard reagent derived from 1-bromo-3-butene to form the corresponding alcohol.

    Dehydration: The alcohol is then dehydrated to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Saturated butyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Fluorine’s electronegativity increases electrophilic aromatic substitution rates compared to chlorine or unsubstituted phenyl derivatives .
  • Chain Length : Longer chains (e.g., butene vs. propene) reduce volatility and alter polymerization kinetics .
  • Steric and Electronic Modulation : Methyl groups at meta positions hinder ortho/para-directed reactions, favoring meta-substitution pathways .

Physicochemical Properties

A comparison of molecular properties highlights trends in lipophilicity and bioavailability:

Compound Name Molecular Weight (g/mol) logP Rotatable Bonds
This compound 178.22 (calculated) ~3.2 3
4-(2-Biphenyl)-1-butene 208.30 4.9 4
3-Amino-2,2-difluoro-3-(4-fluoro-3-methylphenyl)propan-1-OL 248.24 ~1.8 5
  • The biphenyl derivative () exhibits higher logP due to extended aromaticity, while hydroxyl and amino groups in other analogues reduce logP .

Biological Activity

4-(4-Fluoro-3-methylphenyl)-1-butene is a compound of interest due to its unique structural characteristics, which may confer specific biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and organic synthesis.

  • Chemical Formula : C11H12F
  • Molecular Weight : 178.21 g/mol
  • CAS Number : 1256481-67-0

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 4-fluoro-3-methylphenyl compounds with butene derivatives. The reaction is often conducted under controlled conditions to enhance yield and purity. Common methods include:

  • Alkylation Reaction : Utilizing strong bases such as sodium hydride in an inert atmosphere.
  • Catalytic Processes : Employing palladium or nickel catalysts to facilitate the reaction and improve selectivity.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmacologically active compound.

The compound’s biological activity is primarily attributed to its ability to interact with various biological macromolecules. The presence of the fluorine atom enhances its ability to form hydrogen bonds, which can modulate enzyme activities and receptor binding. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The fluorine substitution is believed to enhance membrane permeability, allowing for increased efficacy against pathogens .
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation. In vitro assays revealed that it could reduce the expression of pro-inflammatory cytokines .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Mechanistic studies indicated that it induces apoptosis in cancer cell lines through the activation of caspase pathways .

Comparison with Similar Compounds

Compound NameBiological ActivityNotes
4-Fluoro-2-methylphenolAntimicrobialSimilar mechanism involving membrane disruption
3-(4-Fluoro-2-methylphenyl)-1-propeneAnti-inflammatoryShows significant anti-inflammatory effects
2-Fluoro-4-methylphenolCytotoxic effects on cancerLess potent compared to this compound

Applications in Research and Industry

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for drug development.
  • Organic Synthesis : It serves as an intermediate in producing more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

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